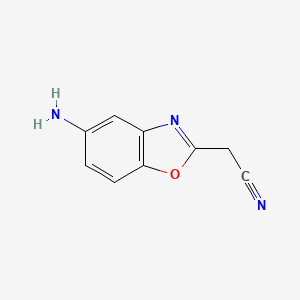

5-Amino-2-benzoxazoleacetonitrile

描述

属性

分子式 |

C9H7N3O |

|---|---|

分子量 |

173.17 g/mol |

IUPAC 名称 |

2-(5-amino-1,3-benzoxazol-2-yl)acetonitrile |

InChI |

InChI=1S/C9H7N3O/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2 |

InChI 键 |

OAOFBYYUPAQJAQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1N)N=C(O2)CC#N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Benzoxazole vs. Oxazole: The benzoxazole core in the target compound confers greater aromatic stability compared to simpler oxazole derivatives like 5-Amino-2-methyloxazole-4-carbonitrile. This enhances its suitability for high-temperature reactions .

- Halogen vs. Amino Substituents: Brominated analogs (e.g., 5-Acetyl-2-bromobenzonitrile) prioritize halogen-mediated coupling reactions, whereas amino groups enable hydrogen bonding and solubility in polar solvents .

Research and Application Insights

Pharmaceutical Relevance

- Nitrile Utility: The nitrile group in this compound analogs serves as a precursor for carboxylic acids or amines in drug intermediates, similar to 5-Acetyl-2-bromobenzonitrile’s role in cross-coupling reactions .

- Amino Group Reactivity: The 5-amino substituent facilitates hydrogen bonding in target receptors, a trait exploited in kinase inhibitor design, as seen in benzoxazole-based pharmaceuticals .

准备方法

Solvent Selection for Cyclocondensation

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar (malononitrile) and aromatic (ortho-aminophenol) reactants while stabilizing intermediates through hydrogen bonding. Substituting ethanol with DMF or THF reduces yields by 20–30%, as observed in comparative trials.

Hydrogenation Pressure-Temperature Profiles

Data from CN102002002A suggest a direct correlation between hydrogen pressure (1.5–2.0 MPa) and reaction rate. At 2.0 MPa, full conversion of nitro to amine occurs within 5 hours, whereas 1.0 MPa requires 8–10 hours. Elevated temperatures (>110°C) induce side reactions, including acetonitrile hydrolysis to carboxylic acids.

Analytical Characterization

Spectroscopic Verification

Post-hydrogenation analysis requires tandem techniques:

Purity Assessment

Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity, as validated by HPLC (C18 column, 220 nm detection).

Comparative Analysis of Methodologies

| Parameter | Cyclocondensation | Hydrogenation |

|---|---|---|

| Reaction Time | 8–15 hours | 5–6 hours |

| Temperature | Reflux (~78°C) | 100 ± 5°C |

| Catalyst | Glacial acetic acid | Raney nickel |

| Yield | >90% | High (quantitative conversion) |

Industrial Applicability and Scalability

Batch Process Design

Scaling the cyclocondensation step to a 100 L reactor necessitates:

常见问题

Q. What are the optimal synthetic routes for 5-Amino-2-benzoxazoleacetonitrile, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, derivatives like 2-(aminophenyl)-5-aminobenzoxazole are synthesized using 2-fluoro-5-nitroaniline and benzoyl chlorides under solvent-free conditions with potassium carbonate at 130°C . Purification steps include recrystallization or column chromatography, followed by characterization via NMR (¹H/¹³C), FT-IR (to confirm nitrile and amine groups), and mass spectrometry. Purity is validated using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic protons (δ 6.5–8.0 ppm) and nitrile/amine substituents.

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretches).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): For definitive structural confirmation, as seen in related benzoxazole derivatives .

Q. How does the reactivity of the nitrile group in this compound influence its applications?

The nitrile group undergoes hydrolysis to carboxylic acids under acidic/basic conditions or reduction to amines using LiAlH₄. These transformations enable its use as a precursor for bioactive molecules, such as inhibitors or fluorescent probes. For example, nitrile-to-amine reduction is critical in generating intermediates for antiviral compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions may arise from assay conditions (e.g., pH, solvent effects) or substituent positioning. Systematic approaches include:

- Dose-response studies : To validate IC₅₀ values across multiple replicates.

- Molecular docking : To compare binding modes of active vs. inactive analogs (e.g., piperazine-substituted derivatives show varied antiviral efficacy due to steric effects) .

- Metabolic stability assays : Assess whether inactive compounds degrade in cell culture media .

Q. What strategies optimize the structure-activity relationship (SAR) for benzoxazole-based inhibitors?

- Substituent variation : Replace the benzyl group in 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile with methyl, ethyl, or phenyl groups to modulate steric and electronic effects .

- Bioisosteric replacement : Substitute the nitrile with carboxyl or amide groups to alter solubility and target affinity.

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., amine-nitrile interactions) using software like Schrödinger .

Q. How can this compound be leveraged in designing fluorescent probes for metal ion detection?

The benzoxazole core acts as a fluorophore, while the nitrile and amine groups serve as metal-binding sites. For example:

- Coordination with transition metals : Modify the structure with quinoline or diphenylamino groups (e.g., 3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine derivatives) to enhance selectivity for Cu²⁺ or Zn²⁺ .

- Solvatochromism studies : Use derivatives like 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester to probe microenvironment changes in proteins .

Q. What methodological frameworks guide the analysis of environmental or metabolic degradation products of this compound?

- LC-MS/MS : To identify hydrolysis products (e.g., carboxylic acids or amines) in simulated gastric fluid or environmental samples.

- Toxicity prediction : Use tools like EPA DSSTox to model ecotoxicological endpoints based on structural analogs (e.g., chlorinated benzoxazoles show higher persistence) .

- Isotopic labeling : Track degradation pathways using ¹⁵N-labeled amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。